Mrgx2 antagonist-1

MRGPRX2 Pharmacology Mast Cell Degranulation Inflammation

Mrgx2 antagonist-1 is a patent-derived (GSK WO2022152852A1, Dermira WO2021092264A1) MRGPRX2 antagonist supplied at ≥98% purity. Its distinct polypharmacology means activity cannot be extrapolated from other antagonists. Deploy as a benchmark positive control in mast cell/keratinocyte assays (histamine, β-hexosaminidase, TNF-α, IL-8) or for target deconvolution. Validate new antagonists against this standard to ensure data reproducibility.

Molecular Formula C23H26F5N5O3
Molecular Weight 515.5 g/mol
Cat. No. B12410923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrgx2 antagonist-1
Molecular FormulaC23H26F5N5O3
Molecular Weight515.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NN=C(C=C1)OCC2CC2)N3CCC(C(C3)C4=CN(C(=O)C=C4)CC(F)(F)F)(F)F
InChIInChI=1S/C23H26F5N5O3/c1-14(21(35)29-18-5-6-19(31-30-18)36-12-15-2-3-15)32-9-8-22(24,25)17(11-32)16-4-7-20(34)33(10-16)13-23(26,27)28/h4-7,10,14-15,17H,2-3,8-9,11-13H2,1H3,(H,29,30,35)/t14-,17+/m0/s1
InChIKeyRTTYAJBSPBWREL-WMLDXEAASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mrgx2 antagonist-1: Baseline Characteristics and Chemical Identity for Procurement


Mrgx2 antagonist-1 (CAS 2767110-35-8) is a potent small-molecule antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2). It is identified as Example 1 in GSK patent WO2022152852A1 and as Example E23 in Dermira patent WO2021092264A1 [1][2]. The compound's chemical structure has been disclosed with the molecular formula C23H26F5N5O3 and a molecular weight of 515.48 . As a research tool, it is supplied at >98% purity by multiple vendors for the investigation of MRGPRX2-mediated inflammatory and allergic disorders .

Mrgx2 antagonist-1: Why In-Class Substitution Presents a Procurement Risk


While multiple MRGPRX2 antagonists are under investigation, direct substitution is scientifically unsound without head-to-head data. The MRGPRX2 receptor is activated by a diverse array of endogenous and exogenous cationic ligands (e.g., compound 48/80, substance P, cortistatin-14, and various FDA-approved drugs) [1]. This polypharmacology suggests that different chemical scaffolds may exhibit divergent antagonist profiles against specific ligand-receptor interactions [2]. Consequently, the potency and efficacy observed for one MRGPRX2 antagonist cannot be reliably extrapolated to another. The evidence presented below underscores the significant variability in potency across the known MRGPRX2 antagonist landscape, reinforcing the necessity of a targeted, data-driven selection process rather than a generic one.

Mrgx2 antagonist-1: Quantitative Evidence and Comparative Performance Analysis


Comparative Potency of MRGPRX2 Antagonists in Functional Assays

This evidence dimension compares the reported potencies of various MRGPRX2 antagonists in functional assays. While Mrgx2 antagonist-1 is described as a 'potent' antagonist in its patent applications, specific IC50 values from recombinant or cellular assays are not publicly disclosed in the available vendor or patent literature . In contrast, several other MRGPRX2 antagonists have published IC50 data, providing a quantitative benchmark for the class. For instance, Compound B demonstrates high potency with an IC50 of 0.42 nM in blocking Substance P-mediated degranulation in human skin mast cells [1]. PSB-172656 has a reported IC50 of 5.26 nM in a recombinant RBL-MRGPRX2 cell line . The stark difference in potency between GE1111 (IC50 5 µM) and these sub-nanomolar antagonists highlights the critical importance of verifying specific, comparator-matched assay data, as class membership alone is not a reliable predictor of potency .

MRGPRX2 Pharmacology Mast Cell Degranulation Inflammation

Ligand-Specific Antagonism as a Key Differentiator Among MRGPRX2 Blockers

MRGPRX2 is a polypharmacological receptor activated by a wide range of structurally diverse cationic ligands, including neuropeptides, host defense peptides, and small-molecule drugs (e.g., neuromuscular blocking agents, fluoroquinolones) [1]. Published research indicates that different antagonists can exhibit varying degrees of inhibition depending on the activating ligand. For example, the antagonist C9 has been shown to differentially block responses to various MRGPRX2 peptide agonists in a FLIPR Ca2+ assay [2]. This evidence suggests that a compound's ability to antagonize one ligand (e.g., substance P) does not guarantee equivalent efficacy against another (e.g., cortistatin-14 or drug-induced activation). The specific ligand-antagonist profile of Mrgx2 antagonist-1 has not been fully characterized in the public domain, representing a key unknown variable for any study aiming to model a specific pathophysiological trigger.

MRGPRX2 Pharmacology Ligand Bias Drug Hypersensitivity

Comparative Selectivity Profiles Against Related MRGPR Family Members

The selectivity of MRGPRX2 antagonists against related Mas-related GPCR family members (e.g., MRGPRX1, MRGPRX4) is a critical parameter for data interpretation. Some antagonists, like C9 and C9-6, have been shown to possess high selectivity, displaying no antagonist activity towards NK1R and MRGPRX4 in FLIPR assays [1]. Conversely, PSB-172656 is reported to block the putative mouse ortholog MRGPRB2, which may be an advantage or disadvantage depending on the translational model . The selectivity profile of Mrgx2 antagonist-1 against other MRGPRX family members has not been reported in the public domain. This lack of information introduces uncertainty when interpreting results from complex biological systems where multiple MRGPRX receptors may be expressed.

Selectivity Off-Target Effects MRGPR Family

Mrgx2 antagonist-1: Recommended Application Scenarios for Scientific and Industrial Use


Use as a Reference Compound in MRGPRX2 Assay Development and Validation

Mrgx2 antagonist-1 is most appropriately deployed as a positive control or reference standard in the development and validation of new MRGPRX2 biochemical and cell-based assays. Its origin from a major pharmaceutical patent (GSK WO2022152852A1) [1] lends credibility for use as a benchmark compound against which novel antagonists can be compared. This is particularly useful in academic and industrial laboratories establishing screening cascades for MRGPRX2 modulators.

In Vitro Studies of Inflammatory Pathways Where MRGPRX2 Antagonism is Implicated

Given its intended application in researching inflammatory disorders of the skin as described in patent WO2021092264A1 [2], Mrgx2 antagonist-1 is a suitable tool for in vitro mechanistic studies in relevant cell types such as mast cells (e.g., LAD2, primary human skin mast cells) and keratinocytes. It can be used to probe the role of MRGPRX2 activation in the release of pro-inflammatory mediators (e.g., histamine, β-hexosaminidase, TNF-α, IL-8).

As a Tool for Cross-Validation in Target Deconvolution Studies

In phenotypic screens where a hit compound is suspected to act via MRGPRX2, Mrgx2 antagonist-1 can serve as a critical tool for target deconvolution. By demonstrating that the phenotypic effect is blocked by a known, albeit potency-uncharacterized, MRGPRX2 antagonist, researchers can strengthen the case for target engagement. Its use in parallel with other structurally distinct antagonists (e.g., PSB-172656 or Compound B) would provide a more robust validation framework [3].

Research into Non-IgE-Mediated Mast Cell Activation and Pseudoallergic Reactions

MRGPRX2 is a key receptor mediating pseudoallergic reactions to various FDA-approved drugs [4]. Mrgx2 antagonist-1 is a relevant tool for investigating these non-IgE-dependent pathways. It can be used in in vitro models to determine if drug-induced mast cell degranulation is mediated through MRGPRX2, contributing to the understanding of adverse drug reactions and the development of safer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mrgx2 antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.